An In-depth Technical Guide to Seco-Rapamycin: Structure, Properties, and Biological Activity
An In-depth Technical Guide to Seco-Rapamycin: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seco-Rapamycin, a primary degradation product of the well-known immunosuppressant Rapamycin (B549165) (Sirolimus), has emerged as a molecule of interest due to its distinct biological activity. Unlike its parent compound, which potently inhibits the mTOR signaling pathway, Seco-Rapamycin exhibits significantly reduced immunosuppressive effects. However, recent studies have unveiled its role as an allosteric inhibitor of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for intracellular protein degradation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Seco-Rapamycin, with a focus on its interaction with the proteasome. Detailed experimental protocols for its preparation, characterization, and biological evaluation are also presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
Seco-Rapamycin is the ring-opened derivative of Rapamycin, formed through the hydrolysis of the lactone ring followed by dehydration.[1] Its chemical identity has been confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Table 1: Physicochemical Properties of Seco-Rapamycin and its Sodium Salt
| Property | Seco-Rapamycin | Seco-Rapamycin (Sodium Salt) | Reference(s) |
| Chemical Name | (S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid | [See Seco-Rapamycin] | [4] |
| Synonyms | Seco-Sirolimus, Secorapamycin A | - | [4] |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₈NNaO₁₃ | [1] |
| Molecular Weight | 914.19 g/mol | 936.17 g/mol | [1] |
| Appearance | Crystalline solid | Crystalline solid | [1] |
| UV max (λmax) | 277, 289 nm | 277, 289 nm | [1] |
| SMILES | O=C(N(CCCC1)[C@@H]1C(O)=O)C(--INVALID-LINK--/C(C)=C/C=C/C=C/--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK----INVALID-LINK--/C(C)=C/--INVALID-LINK--C(/C=C/--INVALID-LINK--C--INVALID-LINK--C[C@H]3OC)=O)=O">C@(--INVALID-LINK--C)O)=O | O[C@@H]1CC--INVALID-LINK--/C=C/C(--INVALID-LINK--/C=C(C)/--INVALID-LINK----INVALID-LINK--C(--INVALID-LINK--C--INVALID-LINK--/C=C/C=C/C=C(--INVALID-LINK--C[C@@H]2CC--INVALID-LINK----INVALID-LINK--(C(C(N3CCCC[C@H]3C([O-])=O)=O)=O)O2)\C)=O)=O">C@@HC[C@H]1OC.[Na+] | [1][4] |
Biological Activity: A Shift from mTOR to the Proteasome
While Rapamycin exerts its potent immunosuppressive and anti-proliferative effects through the inhibition of the mTOR pathway, Seco-Rapamycin has been shown to be a significantly weaker mTOR inhibitor, with less than 4% of the potency of its parent compound in a thymocyte proliferation assay.[1] Instead, the primary biological target of Seco-Rapamycin identified to date is the 20S proteasome.
Allosteric Inhibition of the 20S Proteasome
Research has demonstrated that Seco-Rapamycin, along with Rapamycin and its other analogs, can allosterically inhibit the 20S proteasome, the catalytic core of the 26S proteasome complex.[1][5][6] This inhibition is achieved by binding to the α-rings of the 20S proteasome, which in turn affects the conformational dynamics of the proteasomal gate, thereby regulating substrate entry into the catalytic chamber.[5][6] This allosteric mechanism is distinct from that of clinical proteasome inhibitors like bortezomib, which directly target the active sites within the β-rings.
The 20S proteasome possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity. Studies on Rapamycin, whose proteasome-inhibiting properties are shared by Seco-Rapamycin, have shown that it inhibits the proteinase and selected peptidase activities at low micromolar concentrations.[5][6]
Table 2: Effect of Rapamycin (and by extension, Seco-Rapamycin) on 20S Proteasome Peptidase Activities
| Peptidase Activity | Effect of Rapamycin/Seco-Rapamycin | Reference(s) |
| Chymotrypsin-like (CT-L) | Inhibition | [5] |
| Trypsin-like (T-L) | Activation | [5] |
| PGPH | Inhibition | [5] |
Signaling Pathway: The Ubiquitin-Proteasome System
The ubiquitin-proteasome pathway (UPP) is a major cellular pathway for the degradation of regulated and damaged proteins. It plays a crucial role in a variety of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The pathway involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which marks them for degradation by the 26S proteasome. Seco-Rapamycin's inhibition of the 20S proteasome directly interferes with the final, degradative step of this pathway.
Experimental Protocols
Preparation and Purification of Seco-Rapamycin from Rapamycin
This protocol describes the controlled degradation of Rapamycin to produce Seco-Rapamycin, followed by its purification using HPLC.
Materials:
-
Rapamycin
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column
Procedure:
-
Degradation:
-
Prepare a solution of Rapamycin in a mixture of acetonitrile and aqueous ammonium acetate buffer (e.g., 30:70 v/v, 23.7 mM ammonium acetate, apparent pH 7.3).[7]
-
Incubate the solution at room temperature. The degradation kinetics follow a first-order rate law, with an apparent half-life of approximately 890 hours under these conditions.[7] The reaction can be monitored periodically by HPLC to determine the optimal incubation time for maximizing the yield of Seco-Rapamycin.
-
-
HPLC Purification:
-
Inject the degradation mixture onto a C18 reversed-phase HPLC column.
-
Use a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., 0.1% TFA). The presence of an acid is crucial for the effective separation of Seco-Rapamycin isomers.[7]
-
Monitor the elution profile at 277 nm and 289 nm.
-
Collect the fractions corresponding to the Seco-Rapamycin peaks.
-
Combine the fractions and remove the solvent under reduced pressure to obtain purified Seco-Rapamycin.
-
Confirm the identity and purity of the isolated compound using LC-MS and NMR.
-
Table 3: Example HPLC Conditions for Seco-Rapamycin Analysis
| Parameter | Condition | Reference(s) |
| Column | Reversed-phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Water gradient with 0.1% TFA | [7] |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 57 °C | |
| Detection Wavelength | 277 nm, 289 nm | [1] |
In-solution Proteasome Activity Assay
This protocol describes a method to measure the inhibitory effect of Seco-Rapamycin on the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Seco-Rapamycin stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of Seco-Rapamycin in assay buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the diluted Seco-Rapamycin or vehicle control.
-
Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time at 37°C.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of Seco-Rapamycin.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Seco-Rapamycin, a degradation product of Rapamycin, presents a compelling case for further investigation as a modulator of the ubiquitin-proteasome pathway. Its distinct mechanism of action, involving allosteric inhibition of the 20S proteasome rather than mTOR, opens up new avenues for therapeutic intervention in diseases where proteasome function is dysregulated. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their exploration of Seco-Rapamycin's therapeutic potential.
References
- 1. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics [frontiersin.org]
- 3. Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
